Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate
Description
Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate is a synthetic thiophene derivative with a complex structure featuring a central thiophene ring substituted at the 2-position with a 2-(azepan-1-yl)acetamido group and at the 4-position with a phenyl group. Thiophene derivatives are renowned for their broad therapeutic applications, including antimicrobial, antitumor, and anti-inflammatory activities . The azepane (a seven-membered saturated nitrogen heterocycle) in this compound may confer unique conformational flexibility, influencing receptor binding profiles, particularly for targets like G protein-coupled receptors (GPCRs), where azepane-containing ligands are common.
Properties
IUPAC Name |
ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-2-26-21(25)19-17(16-10-6-5-7-11-16)15-27-20(19)22-18(24)14-23-12-8-3-4-9-13-23/h5-7,10-11,15H,2-4,8-9,12-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOCSKSBXRFVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CN3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the thiophene core, followed by the introduction of the azepane and acetamido groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Thiophene Core Synthesis: The thiophene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Azepane Group: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the thiophene core.
Acetamido Group Addition: The acetamido group is typically added through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(azepan-1-yl)acetamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle : Pyrrole (5-membered, nitrogen-containing) vs. thiophene (5-membered, sulfur-containing).
- Substituents: A cyano (-CN) group at the 5-position and dichlorophenoxyacetamido group at the 4-position. Lacks the azepane moiety present in the target compound.
Functional Implications :
- The dichlorophenoxy group enhances antimicrobial potency due to halogen-driven electrophilicity, a trait observed in halogenated thiophene derivatives .
- The pyrrole core may reduce metabolic stability compared to thiophene, as sulfur atoms in thiophenes often improve oxidative resistance.
- Crystal Data: Monoclinic system (C2/c) with Z = 8 and a density of 1.401 Mg/m³, suggesting a tightly packed structure that could influence solubility and bioavailability .
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate ()
Structural Differences :
- Core Structure: Cyclopenta-fused thiophene (5,6-dihydro-4H-cyclopenta[b]thiophene) vs. non-fused thiophene.
- Substituents :
- A thioureido (-NH-CS-NH-) group at the 2-position instead of the azepane-containing acetamido group.
- Lacks the phenyl group at the 4-position but retains the ethyl ester.
Functional Implications :
- The cyclopenta ring introduces steric hindrance and planar rigidity, which may limit binding to flexible active sites but enhance affinity for flat hydrophobic pockets .
Data Table: Key Comparisons
Q & A
Q. Notes
- Methodological rigor is prioritized over speculative claims.
- Citations follow format for traceability.
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